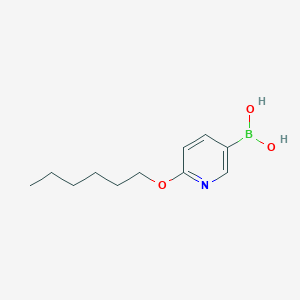

6-Hexyloxypyridine-3-boronic acid

Description

Contextual Significance of Pyridine (B92270) Boronic Acids in Organic and Materials Chemistry

Pyridine boronic acids represent a crucial class of reagents in the toolbox of synthetic chemists. Their importance stems from the synergistic combination of the pyridine ring's electronic properties and the versatile reactivity of the boronic acid group. mdpi.comorganic-chemistry.org The nitrogen atom in the pyridine ring imparts unique characteristics, influencing the molecule's reactivity, coordination properties, and biological activity. nih.gov

In organic synthesis, pyridine boronic acids are most prominently utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. libretexts.org This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. organic-chemistry.orgnih.gov The stability, low toxicity, and commercial availability of many boronic acids contribute to their widespread adoption. nih.gov

The applications of pyridine boronic acids extend into materials science, where they serve as essential components in the design of functional materials. Their ability to form reversible covalent bonds with diols makes them suitable for creating sensors, particularly for carbohydrates. nih.gov Furthermore, their incorporation into polymers can lead to materials with tunable properties, such as stimuli-responsive hydrogels and materials for controlled drug delivery. nih.gov The pyridine unit itself can participate in the formation of unique molecular architectures and coordination complexes with metals. mdpi.com

Overview of Research Trajectories for 6-Hexyloxypyridine-3-boronic Acid and Related Heteroarylboronic Acids

Research involving this compound and its analogs is primarily driven by their potential as intermediates in the synthesis of high-value compounds. The trajectory of this research can be broadly categorized into synthetic methodology development and the exploration of their applications in medicinal chemistry and materials science.

The synthesis of heteroarylboronic acids, including those of the pyridine family, is a well-established field. Common synthetic routes include the reaction of a lithiated or Grignard-reagent-derived heterocycle with a trialkyl borate (B1201080), followed by hydrolysis. orgsyn.org For 6-alkoxypyridine-3-boronic acids specifically, a general approach involves the nucleophilic aromatic substitution of a halogenated pyridine with an alcohol, followed by a halogen-metal exchange and subsequent borylation.

A significant area of investigation for these compounds is their application in medicinal chemistry. The pyridine scaffold is a known pharmacophore present in numerous approved drugs. The introduction of a boronic acid group allows for further molecular elaboration through cross-coupling reactions to generate libraries of potential drug candidates. For instance, research has explored the synthesis of various 6-(aryl)alkoxypyridine-3-boronic acids as potential inhibitors of bacterial efflux pumps, a mechanism of antibiotic resistance. nih.gov This highlights the potential of compounds like this compound as starting materials for novel antibacterial agents. nih.gov

In the realm of materials science, the hexyloxy chain of this compound introduces lipophilicity, which can be exploited to modulate the solubility and self-assembly properties of materials incorporating this molecule. This could be advantageous in the development of organic electronics or specialized polymers. While specific research on this compound in this area is not extensively documented, the broader field of heteroarylboronic acids in materials science suggests a promising avenue for future exploration. mdpi.commdpi.com

Interactive Data Tables

Below are tables summarizing key information for this compound and related compounds.

| Property | Value | Source |

| IUPAC Name | (6-(Hexyloxy)pyridin-3-yl)boronic acid | N/A |

| CAS Number | 193400-05-4 | N/A |

| Molecular Formula | C11H18BNO3 | N/A |

| Molecular Weight | 223.08 g/mol | N/A |

| Appearance | Solid (predicted) | pipzine-chem.com |

Properties

Molecular Formula |

C11H18BNO3 |

|---|---|

Molecular Weight |

223.08 g/mol |

IUPAC Name |

(6-hexoxypyridin-3-yl)boronic acid |

InChI |

InChI=1S/C11H18BNO3/c1-2-3-4-5-8-16-11-7-6-10(9-13-11)12(14)15/h6-7,9,14-15H,2-5,8H2,1H3 |

InChI Key |

MPANAQLDOQOWPC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1)OCCCCCC)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hexyloxypyridine 3 Boronic Acid and Analogues

Strategies for Boronic Acid Moiety Introduction on Pyridine (B92270) Scaffolds

Several key methods have been developed for the synthesis of pyridinylboronic acids and esters. These include metal-halogen exchange, directed ortho-metallation, palladium-catalyzed cross-coupling reactions, iridium- and rhodium-catalyzed C-H or C-F borylation, electrophilic trapping of arylmetal intermediates, and copper-catalyzed methods. arkat-usa.org Each strategy offers distinct advantages and is suited for different substitution patterns and functional group tolerances on the pyridine ring.

Metal-Halogen Exchange and Subsequent Borylation Approaches

The metal-halogen exchange, followed by borylation, is a fundamental and widely used method for preparing pyridinylboronic acids and their esters. arkat-usa.org This approach remains a cost-effective and reliable option for large-scale preparations. arkat-usa.org The process typically involves the reaction of a halopyridine with an organolithium or magnesium reagent to form a pyridylmetal intermediate, which is then quenched with a trialkyl borate (B1201080). orgsyn.orgarkat-usa.org

The choice of halogen, organometallic reagent, solvent, and temperature significantly influences the reaction's outcome. arkat-usa.org Iodopyridines and bromopyridines generally undergo metal-halogen exchange more readily and provide better yields of the desired boronic acids or esters. arkat-usa.org For instance, 3-bromopyridine (B30812) can be converted to 3-pyridylboronic acid via lithium-halogen exchange with n-butyllithium, followed by an in situ quench with triisopropyl borate. orgsyn.org This "in situ quench" procedure, where the organometal is added to a cooled mixture of the halopyridine and trialkyl borate, is particularly advantageous for substrates bearing functional groups that are otherwise incompatible with organometallic reagents. arkat-usa.org

Regioselective lithium-halogen exchange has been demonstrated in various halo-substituted alkoxypyridines, proving useful for the synthesis of numerous pyridine derivatives. arkat-usa.org For example, the treatment of 2,5-dibromo-4-methoxypyridine (B2608117) with n-butyllithium followed by quenching with water selectively yields 2-bromo-4-methoxypyridine. arkat-usa.org

Table 1: Examples of Metal-Halogen Exchange for Pyridinylboronic Acid Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Bromopyridine | 1. n-BuLi, THF/toluene, -40°C; 2. B(O-iPr)₃; 3. HCl | 3-Pyridylboronic acid | Not specified | orgsyn.org |

| 2,5-Dibromo-4-methoxypyridine | 1. n-BuLi, THF; 2. H₂O | 2-Bromo-4-methoxypyridine | Not specified | arkat-usa.org |

Metal-Hydrogen Exchange via Directed ortho-Metallation (DoM) Followed by Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgbaranlab.org In this method, a directing metalation group (DMG) on the pyridine ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org The resulting lithiated intermediate can then be trapped with an electrophile, such as a trialkyl borate, to introduce a boronic acid group. acs.org

This approach offers high regioselectivity, often favoring ortho-substitution over the mixture of ortho- and para-products seen in traditional electrophilic substitution. baranlab.org A variety of directing groups can be employed, including amides, carbamates, and alkoxy groups. acs.orgharvard.edu For example, 4-methoxypyridine (B45360) can be lithiated at the C-3 position using mesityllithium (B1247292) or phenyllithium, followed by the addition of an electrophile. arkat-usa.org

A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed, which avoids the often-difficult isolation of unstable pyridyl boronic acids. acs.orgnih.gov This method has been successfully applied to various pyridine derivatives, including chloro-, fluoro-, and O-carbamoyl pyridines. acs.orgnih.gov

Table 2: Directed ortho-Metallation for Pyridine Functionalization

| Substrate | Directing Group | Reagents | Position of Borylation | Reference |

| 4-Methoxypyridine | Methoxy (B1213986) | 1. Mesityllithium or Phenyllithium; 2. Electrophile | C-3 | arkat-usa.org |

| Pyridyl Carboxamides | Carboxamide | 1. LDA, B(OiPr)₃; 2. Cross-coupling | ortho to DMG | acs.org |

| O-Carbamoyl Pyridines | O-Carbamoyl | 1. LDA, B(OiPr)₃; 2. Cross-coupling | ortho to DMG | acs.orgnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for C-B Bond Formation (e.g., Miyaura Borylation)

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that enables the synthesis of aryl and vinyl boronic esters from the corresponding halides or triflates with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgalfa-chemistry.comorganic-chemistry.org This method is characterized by its mild reaction conditions and excellent functional group tolerance, making it a highly versatile tool for the preparation of boronic esters that might be inaccessible through Grignard or organolithium intermediates. organic-chemistry.orgnih.gov

The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf) or Pd(PPh₃)₄, in the presence of a base like potassium acetate (B1210297). wikipedia.orgalfa-chemistry.com The choice of base is critical, as overly strong bases can lead to subsequent Suzuki-Miyaura coupling of the product. alfa-chemistry.com The resulting pinacol (B44631) esters are generally stable, allowing for purification by chromatography, and can be used directly in subsequent reactions like the Suzuki-Miyaura coupling. organic-chemistry.org

This methodology has been successfully applied to a wide range of substrates, including various aryl and heteroaryl halides. wikipedia.orgnih.gov For instance, a modified procedure using the more atom-economical tetrahydroxydiboron (B82485) [B₂(OH)₄] has been developed, which offers increased yields and faster reaction times for substrates like methoxy-substituted pyridines. nih.gov Furthermore, specific protocols have been optimized for the exhaustive alkylation of polychlorinated pyridines via Suzuki-Miyaura reactions with alkyl boronic pinacol esters. nih.gov

Table 3: Miyaura Borylation Reaction Conditions

| Substrate | Boron Source | Catalyst | Base | Product | Reference |

| Aryl/Vinyl Halide | B₂(pin)₂ | PdCl₂(dppf) | KOAc | Aryl/Vinyl Boronic Ester | wikipedia.orgalfa-chemistry.com |

| Aryl/Heteroaryl Halide | B₂(OH)₄ | Palladium catalyst | Not specified | Aryl/Heteroaryl Boronic Acid | nih.gov |

| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂/Ad₂PⁿBu | LiOᵗBu | 2,6-Diheptylpyridine | nih.gov |

Iridium- and Rhodium-Catalyzed C-H or C-F Borylation Methods

Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronates. umich.edursc.org This technique allows for the direct conversion of C-H bonds to C-B bonds, offering a greener alternative to traditional methods that require pre-functionalized starting materials. nih.gov The regioselectivity of the reaction is primarily governed by steric factors, providing convenient access to a variety of substituted pyridylboronic esters. nih.govdigitellinc.comacs.org

This methodology is compatible with a wide range of functional groups, including halides, esters, alkoxy, and amino groups. nih.govdigitellinc.comacs.org The reactions are often carried out neat, without the need for a solvent. digitellinc.comacs.org For example, the borylation of 2,3-bis-trifluoromethyl-substituted pyridine occurs selectively at the 5-position due to the steric bulk of the trifluoromethyl group at the 3-position. acs.org

While highly effective for many substrates, the application of iridium-catalyzed C-H borylation to pyridines can be challenging due to the Lewis basicity of the pyridine nitrogen, which can inhibit the catalyst. rsc.orgthieme-connect.de However, the presence of ortho-substituents can mitigate this inhibitory effect. thieme-connect.de In some cases, rhodium catalysts have also been employed for C-H or C-F bond activation followed by borylation. arkat-usa.org Furthermore, strategies involving boryl pincer complexes of iridium and rhodium have been developed to achieve exquisite ortho-selectivity in pyridine C-H activation by directing the metal to the ortho-C-H bond. nih.govacs.org

Table 4: Examples of Iridium-Catalyzed C-H Borylation of Pyridines

| Substrate | Catalyst System | Product | Yield | Reference |

| 2,3-bis-Trifluoromethyl-substituted pyridine | Iridium precatalyst/ligand, HBPin | 5-Borylated pyridine | 82% | acs.org |

| 5-Substituted 2-trifluoromethylpyridines | Iridium precatalyst/ligand, HBPin | 4-Borylated pyridines | Excellent | acs.org |

| 6-Substituted 2-trifluoromethylpyridines | Iridium precatalyst/ligand, HBPin | 4- and 3-borylated isomers | Not specified | nih.gov |

Electrophilic Trapping of Arylmetal Intermediates with Borate Esters

The formation of pyridinylboronic acids and esters can be achieved by trapping pyridylmetal intermediates with electrophilic borate esters, such as trialkyl borates. arkat-usa.orgacs.org This method is a key step in both the metal-halogen exchange and directed ortho-metallation pathways. The pyridylmetal species, typically a pyridyllithium or pyridylmagnesium compound, acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. arkat-usa.org

This strategy has been effectively used in one-pot procedures that combine metalation, borylation, and subsequent cross-coupling reactions, thereby avoiding the isolation of potentially unstable pyridylboronic acid intermediates. acs.orgnih.gov

Copper-Catalyzed Borylation Methods

While palladium and iridium catalysts dominate the field of C-B bond formation, copper-catalyzed methods have also been developed, offering alternative reactivity and selectivity. For instance, copper-catalyzed dearomative alkynylation of pyridines has been reported to proceed with excellent regio- and enantioselectivities. nih.gov Although this specific example focuses on alkynylation rather than borylation, it highlights the potential of copper catalysis in pyridine functionalization. The development of direct copper-catalyzed borylation methods for pyridines remains an area of active research.

Regioselectivity and Stereoselectivity in the Synthesis of 6-Hexyloxypyridine-3-boronic Acid Derivatives

Regioselectivity

Controlling the position of borylation on the pyridine ring is critical for the synthesis of specific isomers. In the case of this compound, the regiochemistry is predetermined by the starting material. For example, using 5-bromo-2-hexyloxypyridine (B8463387) as a precursor in either a halogen-metal exchange or a Miyaura borylation unambiguously places the boronic acid group at the C-3 position. orgsyn.orgchemicalbook.com

However, in more complex syntheses or those employing C-H activation, regioselectivity becomes a significant challenge that is controlled by the reaction conditions. The pyridyl nitrogen and existing substituents exert strong electronic and steric influences. For instance, the pyridin-2-yl group can act as a powerful directing group in palladium-catalyzed C-H functionalization, guiding reactions to a specific adjacent position. rsc.org

Furthermore, catalyst control can be employed to achieve regiodivergent synthesis, where the choice of catalyst and ligand dictates the reaction outcome from the same starting material. Research has shown that the rhodium-catalyzed addition of aryl boronic acids to pyridinium (B92312) salts can be directed to either the C-6 or C-2 position by simply changing the phosphine (B1218219) ligand (e.g., BINAP vs. Bobphos). nih.gov This demonstrates that the catalyst system can overcome the inherent reactivity of the pyridine ring to yield different constitutional isomers. nih.gov

Stereoselectivity

While this compound itself is achiral, the synthesis of its derivatives, particularly those leading to saturated heterocyclic systems like piperidines, often requires careful control of stereochemistry. Asymmetric catalysis provides a powerful tool for establishing specific stereocenters.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with pyridine-1(2H)-carboxylates. acs.org This method has been used to synthesize highly enantioenriched 3-substituted tetrahydropyridines. The reaction's success relies on a chiral ligand that coordinates to the rhodium center, creating a chiral environment that directs the coupling to proceed with high enantioselectivity. acs.org Subsequent hydrogenation and deprotection of these tetrahydropyridine (B1245486) intermediates can yield chiral 3-substituted piperidines, which are valuable scaffolds in pharmaceutical chemistry. acs.org This highlights how modern synthetic methods can construct chiral derivatives from achiral pyridine-based starting materials with precise stereochemical control.

Optimization of Reaction Conditions and Yields for Substituted Pyridine-Boronic Acids

The efficiency and success of synthesizing substituted pyridine-boronic acids hinge on the careful optimization of several reaction parameters, including the choice of base, catalyst system, and solvent. The goal is to maximize the yield of the desired boronic acid or ester while minimizing side reactions, such as protodeboronation or premature coupling. arkat-usa.orgorganic-chemistry.org

A critical parameter in the Miyaura borylation is the choice of base . A strong base can activate the newly formed boronate product, leading to a competing Suzuki-Miyaura coupling reaction with the remaining aryl halide starting material, which forms undesired homodimers. organic-chemistry.orgmedium.com Therefore, weaker bases are generally preferred. Potassium acetate (KOAc) is the most commonly used base for this reason. researchgate.netmedium.com Further optimization has shown that using lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can improve reaction efficiency and yield. nih.gov

The catalyst and ligand system is another area for extensive optimization. While standard catalysts like Pd(dppf)Cl₂ are effective, significant improvements can be made by screening different palladium precursors and phosphine ligands. researchgate.net For industrial applications, reducing the catalyst loading is a primary goal to lower costs and minimize palladium contamination in the final product. Through careful optimization of ligands (e.g., XPhos), reaction time, and temperature, catalyst loadings for Miyaura borylation have been successfully reduced from typical levels of 1-5 mol% to as low as 0.125-0.3 mol%, without sacrificing conversion rates. medium.com

For syntheses involving halogen-metal exchange, procedural optimization is key. As mentioned, the in situ quench of the organolithium intermediate with a borate ester is a crucial technique. orgsyn.org This method prevents the highly basic and nucleophilic lithiopyridine from reacting with other species in the mixture, thereby increasing the yield of the desired boronic acid. orgsyn.org The choice of solvent and temperature is also vital; these reactions are typically run at very low temperatures (-40 to -78 °C) in ethereal solvents like THF to maintain the stability of the organometallic intermediate. orgsyn.org

The following table summarizes key optimization strategies for the synthesis of pyridine-boronic acids.

| Parameter | Condition/Reagent | Rationale / Outcome |

| Base (Miyaura Borylation) | Weak bases (e.g., KOAc, K₃PO₄) | Minimizes competing Suzuki coupling side reactions by avoiding premature activation of the boronate product. organic-chemistry.orgmedium.com |

| Catalyst Loading | Low loading (e.g., 0.1-0.5 mol%) with optimized ligands (e.g., XPhos) | Reduces cost and palladium contamination; achieved through systematic screening and process optimization. medium.com |

| Reaction Protocol (Halogen-Metal Exchange) | In situ quench of organolithium with borate ester | Increases yield by immediately trapping the highly reactive organometallic intermediate, preventing side reactions. orgsyn.org |

| Temperature (Halogen-Metal Exchange) | Low temperatures (-78 °C to -40 °C) | Ensures the stability of the sensitive organolithium intermediate. orgsyn.org |

| Catalyst System | Screening of Pd sources and phosphine ligands (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | Identifies the most active and stable catalyst for a specific substrate, maximizing yield and reaction rate. researchgate.net |

Structural Elucidation and Spectroscopic Characterization of 6 Hexyloxypyridine 3 Boronic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Boronic Acid Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyridine-boronic acids. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

The NMR spectra of pyridine-boronic acids provide a unique fingerprint for their structure. While specific data for 6-hexyloxypyridine-3-boronic acid is not extensively published, the expected chemical shifts can be inferred from data on analogous compounds like (6-propylcarbamoyl)pyridine-3-boronic acid and other substituted phenylboronic acids.

1H NMR: In the proton NMR spectrum, the aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 7.5 and 9.0 ppm. For a 3,6-disubstituted pyridine ring, distinct signals for H-2, H-4, and H-5 would be observed with characteristic coupling patterns. The hexyloxy group would show a triplet for the terminal methyl group around δ 0.9 ppm, a series of multiplets for the methylene (B1212753) groups between δ 1.3 and 1.8 ppm, and a triplet for the methylene group attached to the oxygen (–O–CH2–) further downfield, likely around δ 4.4 ppm. The B(OH)2 protons are often broad and may exchange with solvent, making them difficult to observe. For example, in a related compound, (6-propylcarbamoyl)pyridine-3-boronic acid, the pyridine protons appear at δ 8.86 (s, 1H), 8.68 (d, 1H), and 8.21 (d, 1H). rsc.org

13C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom. The carbon attached to the boron atom (C-3) is typically observed in the range of δ 120-140 ppm, though it can sometimes be difficult to detect due to quadrupolar broadening from the adjacent boron atom. rsc.org The other pyridine ring carbons would resonate between δ 120 and 160 ppm. The carbons of the hexyloxy chain would appear in the upfield region (δ 14-70 ppm). For instance, in (6-propylcarbamoyl)pyridine-3-boronic acid, the pyridine carbons are observed at δ 171.24, 170.15, 154.45, 149.38, 143.97, and 124.25 ppm. rsc.org

11B NMR: Boron-11 NMR is particularly informative for boronic acids. The chemical shift of the 11B nucleus is sensitive to its coordination state. A trigonal planar, sp2-hybridized boron in a boronic acid typically resonates in the range of δ 27-33 ppm. rsc.orgsdsu.edu Upon formation of a tetrahedral, sp3-hybridized boronate ester or boronate anion, the signal shifts significantly upfield to a range of δ 5-15 ppm. nih.govresearchgate.netnsf.gov For example, the 11B signal for phenylboronic acid is around δ 28.0 ppm, while cyclic anhydrides (boroxines) are found slightly downfield at ~33 ppm. rsc.orgsdsu.edu

Interactive Table 1: Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| 1H | Pyridine H-2, H-4, H-5 | 7.5 - 9.0 | Specific shifts and coupling depend on substitution. |

| -O-CH2- | ~ 4.4 | Triplet, deshielded by oxygen. | |

| -(CH2)4- | 1.3 - 1.8 | Overlapping multiplets. | |

| -CH3 | ~ 0.9 | Triplet. | |

| B(OH)2 | Variable | Often broad or unobserved due to exchange. | |

| 13C | Pyridine C-2, C-4, C-5, C-6 | 120 - 160 | C-6 will be most downfield due to oxygen. |

| Pyridine C-3 | 120 - 140 | Signal may be broad or absent. rsc.org | |

| -O-CH2- | 65 - 70 | ||

| -(CH2)4- | 22 - 32 | ||

| -CH3 | ~ 14 | ||

| 11B | B(OH)2 (trigonal) | 27 - 33 | Broad signal. rsc.orgsdsu.edu |

| Boronate (tetrahedral) | 5 - 15 | Sharper signal, formed in presence of bases or diols. nih.govresearchgate.netnsf.gov |

Boronic acids exist in solution in equilibrium with various species, most notably their cyclic trimeric anhydride, known as a boroxine (B1236090), and in the presence of nucleophiles (like water or alcohols), a tetrahedral boronate species. nih.govnih.gov NMR spectroscopy, particularly 11B NMR, is a powerful tool to study these equilibria. nih.govnsf.gov

The equilibrium between the trigonal boronic acid (R-B(OH)2) and the tetrahedral boronate anion (R-B(OH)3-) is pH-dependent. nsf.gov As the pH of an aqueous solution increases, the equilibrium shifts towards the boronate anion, which is reflected in the 11B NMR spectrum by the appearance of a new, upfield signal corresponding to the sp3-hybridized boron. nih.govnsf.gov For example, one study showed a broad signal at 31.7 ppm for the trigonal boronic acid species and a sharper signal at 19.4 ppm for the quaternized boronate ester species. nih.gov The relative integration of these signals can be used to determine the pKa of the boronic acid. nsf.gov The term "anomeric equilibria" is more commonly associated with sugars, but in the context of boronic acids, it refers to the different structural forms in equilibrium at the boron center. nih.govresearchgate.net

The conformation of substituted pyridine-boronic acids, particularly the orientation of the boronic acid group relative to the pyridine ring, can be investigated using advanced NMR techniques and computational methods. For derivatives of phenylboronic acid, studies have shown that intramolecular interactions, such as hydrogen bonds between the boronic acid's OH groups and adjacent substituents, can significantly influence the preferred conformation. nih.gov For this compound, the rotation around the C3-B bond would be a key conformational feature. Techniques like 2D-EXSY NMR can verify the interconversion between different isomers in solution. rsc.org While specific studies on the hexyloxy derivative are scarce, research on related systems like 2-fluorophenylboronic acid demonstrates that the conformational equilibrium is dictated by a balance of steric effects, resonance stabilization (πCC→pB interaction), and potential intramolecular hydrogen bonding. nih.gov

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can provide a highly accurate mass measurement, confirming the molecular formula. rsc.org

A challenge in the MS analysis of boronic acids is their tendency to dehydrate in the gas phase to form boroxines (cyclic trimers) or to form adducts with solvents. rsc.orgresearchgate.net This can complicate the interpretation of the mass spectrum. However, optimized ESI-MS methods can favor the detection of the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-. For instance, a study on (6-propylcarbamoyl)pyridine-3-boronic acid reported the detection of the [M+H]+ ion at m/z 209.11, which matched the calculated value. rsc.org Analysis without derivatization is possible, though solvents like dichloromethane (B109758) may fail to produce ions. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present. youtube.comyoutube.com

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

O–H Stretch: A broad and intense band in the region of 3200-3600 cm-1, characteristic of the hydrogen-bonded O–H groups in the B(OH)2 moiety. pressbooks.pub

C–H Stretches: Absorptions just below 3000 cm-1 for the sp3 C–H bonds of the hexyl group and just above 3000 cm-1 for the sp2 C–H bonds of the pyridine ring. pressbooks.pub

Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm-1 region, characteristic of the pyridine ring. pressbooks.pub

B–O Stretch: A strong absorption typically found in the 1310-1380 cm-1 range.

C–O Stretch: An absorption corresponding to the aryl-ether C–O bond, usually appearing around 1250 cm-1.

Raman spectroscopy provides complementary information. A study on the pyridine-borane complex showed that the formation of the dative B–N bond leads to significant shifts in the vibrational modes of the pyridine ring, such as the ring breathing mode. nih.gov This technique could be used to study interactions of the boronic acid group with the pyridine nitrogen.

Interactive Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm-1) | Intensity/Shape |

| O–H (Boronic Acid) | 3200 - 3600 | Broad, Strong |

| C–H (Aromatic) | 3000 - 3100 | Medium |

| C–H (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C=C, C=N (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

| B–O (Stretch) | 1310 - 1380 | Strong |

| C–O (Aryl Ether) | ~ 1250 | Strong |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy (UV-Visible absorption and fluorescence) provides insights into the electronic transitions within a molecule. The electronic absorption spectra of pyridine derivatives are well-documented. ias.ac.innih.govrsc.org Pyridine itself exhibits π→π* transitions, and the presence of substituents significantly affects the position and intensity of these absorption bands. nih.gov

Reactivity Profiles and Mechanistic Investigations of 6 Hexyloxypyridine 3 Boronic Acid

Lewis Acidity and Acid-Base Equilibria of Pyridine-Boronic Acids

Boronic acids, with the general formula R-B(OH)₂, function as Lewis acids due to the empty p-orbital on the boron atom. wikipedia.orgvt.edumolecularcloud.org This allows them to accept a pair of electrons from a Lewis base. The acidity of a boronic acid, quantified by its pKa value, is a crucial parameter that influences its reactivity, particularly in the formation of boronate esters and its catalytic activity. nih.gov For pyridine-boronic acids, the nitrogen atom within the pyridine (B92270) ring introduces an additional basic site, leading to more complex acid-base equilibria.

The pKa of a typical boronic acid is around 9; however, upon forming a tetrahedral boronate complex with a Lewis base, the pKa can shift to approximately 7. wikipedia.org This equilibrium is highly dependent on the pH of the solution. researchgate.net The Lewis acidity of the boron center can be modulated by the electronic nature of the substituents on the aromatic ring. scholaris.ca In the case of 6-hexyloxypyridine-3-boronic acid, the hexyloxy group, being an electron-donating group, is expected to slightly decrease the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid.

Mechanistic Pathways in Transmetalation Processes Involving Boronic Acids

Transmetalation is a fundamental step in many cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where an organic group is transferred from a boron atom to a transition metal catalyst, typically palladium. rsc.orgresearchgate.net The mechanism of this process has been the subject of extensive research, with several pathways proposed. rsc.orgresearchgate.netresearchgate.net

The generally accepted mechanism involves the initial formation of a boronate species through the reaction of the boronic acid with a base, such as a hydroxide (B78521) anion. researchgate.net This anionic boronate is more nucleophilic than the neutral boronic acid and readily reacts with the palladium complex. researchgate.net The transmetalation step is often the rate-determining step in the catalytic cycle. researchgate.net

Role of Boronate Esters as Intermediates in Catalytic Cycles

While boronic acids are commonly used in Suzuki-Miyaura reactions, boronate esters, formed by the reaction of a boronic acid with a diol, can also serve as effective coupling partners. nih.govacs.org In some cases, boronate esters exhibit greater stability and are easier to handle than their corresponding boronic acids. arkat-usa.orgamerigoscientific.com The use of boronate esters can sometimes lead to faster reaction rates. nih.gov

Recent studies have provided direct evidence for the involvement of boronate esters in the transmetalation step, demonstrating that they can transfer their organic group to the palladium center without prior hydrolysis to the boronic acid. acs.org The nature of the diol used to form the ester can significantly impact the stability and reactivity of the boronate ester. acs.org For instance, six-membered ring esters can sometimes lead to faster protodeboronation (cleavage of the carbon-boron bond) compared to the parent boronic acid. acs.org The stability of boronic esters is correlated with factors that influence the formation of the tetracoordinate boronate, including Lewis acidity and steric interactions near the boron center. scholaris.ca

Kinetic and Computational Studies of Boronic Acid Mediated Reactions

Kinetic and computational studies have been instrumental in elucidating the intricate mechanisms of reactions involving boronic acids. acs.orgrsc.orgrsc.orgillinois.edu These studies have helped to identify key intermediates and transition states, providing a deeper understanding of the factors that control reaction rates and selectivity. rsc.orgrsc.org

Computational models, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction pathways of boronic acids with diols and in transmetalation processes. rsc.orgrsc.org These studies have revealed that the reactivity of a boronic acid is influenced by both the electronic properties of its substituent and the reaction medium. rsc.org For example, a boronic acid with an electron-withdrawing group may be a better sensor in acidic media, while one with an electron-donating group may be more effective in alkaline media. rsc.org

Kinetic investigations of protodeboronation have identified multiple pathways for this decomposition reaction, including self-catalysis when the pH is near the pKa of the boronic acid. acs.org Rapid-injection NMR techniques have enabled the direct observation and characterization of transient intermediates in the Suzuki-Miyaura reaction, confirming the existence of species with a B-O-Pd linkage. illinois.edu

Reversible Covalent Bonding with Diols and Polydiol-Containing Substrates

A hallmark of boronic acids is their ability to form reversible covalent bonds with diols to create cyclic boronate esters. researchgate.netacs.orgnih.gov This interaction is highly selective for 1,2- and 1,3-diols and forms the basis for numerous applications in sensing, separation, and materials science. molecularcloud.orgresearchgate.netbath.ac.uknih.govnih.gov

The formation of boronate esters is an equilibrium process that is sensitive to pH. researchgate.net The inherent acidity of the boronic acid is enhanced upon reaction with a diol, a phenomenon that can be used to determine association constants. acs.orgbath.ac.uknih.gov The stability of the resulting boronate ester is influenced by several factors, including the pKa of the boronic acid, the pKa and stereochemistry of the diol, and steric hindrance. nih.gov

This reversible covalent chemistry has been exploited to create dynamic materials such as self-healing hydrogels. nih.govnsf.govresearchgate.netrsc.org In these systems, the boronic acid-diol crosslinks can break and reform, allowing the material to repair itself after damage. The thermodynamics and kinetics of this bond exchange are critical in determining the mechanical properties of these materials. nsf.govrsc.org

Oxidative Processes and Stability Considerations of Boronic Acid Derivatives

Despite their utility, boronic acids are susceptible to oxidative degradation, a significant limitation in some applications. pnas.org The empty p-orbital of the boron atom makes it prone to attack by reactive oxygen species (ROS), leading to oxidative deboronation where the carbon-boron bond is cleaved and replaced with a carbon-oxygen bond. pnas.orgresearchgate.net

The stability of boronic acids towards oxidation can be influenced by their electronic properties. Electron-deficient boronic acids tend to be more stable. pnas.org For instance, installing a pendant carboxyl group that acts as an intramolecular ligand to the boron can increase oxidative stability by several orders of magnitude. pnas.org

In the context of pyridine-boronic acids, the position of the boronic acid group on the pyridine ring affects its stability. Generally, 3- and 4-pyridinylboronic acids and their esters exhibit good stability. arkat-usa.org However, 2-pyridinylboronic acids are often unstable due to protodeboronation, although more stable ester derivatives have been developed. arkat-usa.orgnih.govdigitellinc.com

Interactions with Transition Metal Species and Ligand Effects in Catalysis

The interaction of boronic acids with transition metals is central to their application in cross-coupling catalysis. rsc.orgresearchgate.netamerigoscientific.comnih.gov In the Suzuki-Miyaura reaction, the boronic acid (or its boronate form) interacts with a palladium(II) complex in the crucial transmetalation step. rsc.orgresearchgate.net

The nature of the ligands on the transition metal catalyst can have a profound effect on the efficiency and selectivity of the reaction. acs.orgbohrium.com Ligands can influence the electronic and steric environment of the metal center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination. amerigoscientific.com For example, the use of bulky, electron-rich phosphine (B1218219) ligands can often enhance the catalytic activity.

Applications in Advanced Organic Synthesis and Catalysis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Pyridine-boronic acids, including 6-hexyloxypyridine-3-boronic acid, are valuable reagents in these reactions due to their stability, low toxicity, and functional group tolerance. libretexts.orgnih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation with Pyridine-Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for constructing C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgmychemblog.com This reaction is widely used to synthesize biaryls, styrenes, and conjugated dienes. mychemblog.comyoutube.com The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. mychemblog.comyoutube.com

Pyridine-boronic acids, such as this compound, serve as the organoboron component in these reactions. The presence of the pyridine (B92270) ring introduces a heteroaromatic motif, which is a common structural feature in pharmaceuticals and functional materials. nih.gov The reaction conditions for Suzuki-Miyaura couplings are generally mild, often employing a base and a phosphine (B1218219) ligand to facilitate the catalytic cycle. youtube.comnih.gov

For instance, the coupling of a heteroaryl halide with a pyridine-boronic acid derivative in the presence of a palladium catalyst and a suitable base would yield a hetero-biaryl compound. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. nih.govnih.gov

| Step | Description |

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. mychemblog.com |

| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) complex, displacing the halide. mychemblog.com |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. mychemblog.com |

Heteroatom Coupling Reactions (C-N, C-O, C-S) Utilizing Pyridine Boronic Acids

Beyond C-C bond formation, pyridine-boronic acids can participate in palladium- or copper-catalyzed cross-coupling reactions to form carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. These reactions are crucial for the synthesis of a wide array of functional molecules.

C-N Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of aryl or heteroaryl amines by coupling an amine with an aryl or heteroaryl halide. While the classic Buchwald-Hartwig reaction uses amines directly, variations involving boronic acids have been developed. An organophosphorus-catalyzed reductive coupling of nitroalkanes with arylboronic acids has been reported to form N-arylamines. nih.gov

C-O Coupling (Chan-Lam Coupling): The Chan-Lam coupling reaction, typically copper-promoted, allows for the formation of C-O bonds by coupling an alcohol or phenol (B47542) with a boronic acid. researchgate.netresearchgate.net This provides a direct route to diaryl ethers and alkoxy-substituted heterocycles.

C-S Coupling: Palladium-catalyzed, copper(I)-mediated coupling of boronic acids with thiols or thiocyanate (B1210189) sources can be used to form C-S bonds, leading to the synthesis of thioethers and nitriles, respectively. nih.gov

| Coupling Type | Reactants | Catalyst System | Product |

| C-N | Nitroalkane, Arylboronic acid | Organophosphorus | N-Arylamine nih.gov |

| C-O | Alcohol, Boronic acid | Copper-promoted | Aryl ether researchgate.net |

| C-S | Benzylthiocyanate, Boronic acid | Palladium/Copper(I) | Nitrile nih.gov |

Boronic Acid Catalysis in Organic Transformations

Boronic acids are not only reagents in metal-catalyzed couplings but can also act as organocatalysts themselves. rsc.org Their ability to form reversible covalent bonds with hydroxyl groups allows them to activate these functionalities for various transformations. rsc.orgualberta.ca

Electrophilic Activation of Hydroxy Functional Groups

Boronic acids can catalyze reactions by activating hydroxyl groups, making them better leaving groups. rsc.orgresearchgate.net This activation often proceeds through the formation of a boronate ester intermediate. researchgate.netdntb.gov.ua In the presence of a boronic acid catalyst, alcohols can be activated to form carbocation-like intermediates, which can then undergo reactions such as Friedel-Crafts-type alkylations. rsc.orgualberta.ca Highly electron-deficient arylboronic acids are particularly effective in this type of activation due to their increased Lewis acidity. researchgate.netnih.gov This strategy avoids the need for stoichiometric conversion of alcohols to more reactive species like halides or sulfonates. rsc.org

For example, a boronic acid can facilitate the reaction between an alcohol and a nucleophile by forming a boronate ester, which then undergoes nucleophilic attack, with the boronic acid acting as a leaving group that is regenerated in the catalytic cycle. This has been demonstrated in the synthesis of N-substituted hydroxypyridinones from unprotected maltols. nih.govconsensus.app

Enantioselective Catalysis Mediated by Chiral Boronic Acids

The development of chiral boronic acids has opened avenues for enantioselective catalysis. researchgate.net By incorporating a chiral scaffold into the boronic acid structure, it is possible to create a chiral environment that can induce stereoselectivity in a reaction. researchgate.netrsc.org

Chiral boronic acids have been used in combination with other catalysts, such as chiral amines, in dual catalytic systems to achieve asymmetric transformations. ualberta.ca For example, the enantioselective alkylation of branched aldehydes with allylic alcohols can be catalyzed by a combination of a chiral amine and a boronic acid. researchgate.net Chiral diols can also be used to catalyze the enantioselective conjugate addition of boronic acids to α,β-unsaturated compounds. nih.govnih.gov Furthermore, chiral phosphoric acids and phosphoramides have been employed as catalysts for the enantioselective allylboration of aldehydes. rsc.org The synthesis of chiral α-substituted allylboronic acids has also been achieved through asymmetric homologation. acs.org These methods are valuable for constructing stereochemically complex molecules, including those with all-carbon quaternary centers. ualberta.caacs.org

Homologation and Derivatization in Complex Molecule Synthesis

The boronic acid functional group can be carried through multiple synthetic steps, allowing for the construction of complex molecules with late-stage installation of the final desired functionality. The use of protecting groups for the boronic acid, such as N-methyliminodiacetic acid (MIDA), has been instrumental in this regard. nih.gov MIDA boronates are stable to a wide range of reaction conditions, including chromatography, and the boronic acid can be easily deprotected under mild conditions when needed. nih.gov

This stability allows for the synthesis of complex boronic acid building blocks from simpler starting materials through multi-step synthetic pathways. nih.gov For example, a simple MIDA boronate can undergo various transformations, such as alcohol protection, conversion to a halide, and other functional group interconversions, while keeping the boronic acid functionality intact for a final cross-coupling reaction. nih.gov This strategy has been successfully applied in the total synthesis of natural products. nih.gov

Application in Flow Chemistry and Green Chemistry Methodologies

There is no specific information available in the reviewed literature regarding the application of this compound in flow chemistry or green chemistry.

Derivatization and Functionalization Strategies for Enhanced Utility

Formation of Boronate Esters and Cyclic Anhydrides (Boroxines)

A fundamental aspect of the chemistry of 6-Hexyloxypyridine-3-boronic acid involves the reversible formation of boronate esters and cyclic anhydrides, known as boroxines. These reactions are not only crucial for protecting the boronic acid group during multi-step syntheses but also for modulating the compound's properties and reactivity.

Boronic acids readily react with diols, such as pinacol (B44631), to form stable five- or six-membered cyclic boronate esters. nih.govscielo.org.mx This transformation is often employed as a protective strategy to prevent undesired reactions of the boronic acid group, for instance, during transition metal-catalyzed cross-coupling reactions. The formation of the pinacol ester of this compound can be achieved under mild conditions, typically by reacting the boronic acid with pinacol in an appropriate solvent. This derivatization can enhance the compound's stability and solubility in organic solvents, facilitating its use in a broader range of synthetic transformations. organic-chemistry.orgnih.govresearchgate.net

In the absence of diols and under dehydrating conditions, boronic acids can undergo self-condensation to form trimeric cyclic anhydrides called boroxines. nih.govmdpi.com The formation of the corresponding boroxine (B1236090) from this compound is an equilibrium process that can be favored by removing water, for example, through azeotropic distillation. nih.gov Boroxines can serve as an alternative, often more stable, form of the boronic acid for storage and handling. They can be readily converted back to the monomeric boronic acid by the addition of water. The analysis of boronic acids by techniques such as mass spectrometry can sometimes be complicated by the in-source formation of boroxines, which needs to be considered for accurate interpretation of the data. researchgate.net

Conjugation and Immobilization of Pyridine-Boronic Acids

The pyridine (B92270) and boronic acid moieties of this compound provide reactive handles for its conjugation to other molecules and its immobilization onto solid supports. These strategies are instrumental in the development of functional materials with novel properties and applications.

Functionalization of Nanomaterials with Boronic Acid Moieties (e.g., Magnetic Nanoparticles, Carbon Nanotubes)

The immobilization of pyridine-boronic acids onto the surface of nanomaterials, such as magnetic nanoparticles and carbon nanotubes, has emerged as a powerful strategy for creating advanced materials for applications in separation science, sensing, and catalysis. nih.govresearchgate.netrsc.org While direct studies on this compound are limited, research on the closely related 6-aminopyridine-3-boronic acid provides significant insights into the potential of this class of compounds.

In a notable study, 6-aminopyridine-3-boronic acid was successfully functionalized onto magnetic nanoparticles (MNPs). st-andrews.ac.ukresearchgate.netrsc.org These functionalized MNPs demonstrated a high affinity for cis-diol-containing biomolecules, such as glycoproteins. The pyridine ring in the boronic acid ligand plays a crucial role in lowering the pKa of the boronic acid, enabling efficient binding at neutral or even acidic pH, a significant advantage over conventional boronate affinity materials that require basic conditions. st-andrews.ac.ukresearchgate.netrsc.org This property is highly desirable for applications involving biological samples where maintaining physiological pH is critical. The performance of these 6-aminopyridine-3-boronic acid functionalized MNPs is summarized in the table below.

| Property | Value | Reference |

| Binding pH for Adenosine | 6.0 | nih.gov |

| Binding pH for Horseradish Peroxidase (HRP) | 6.0 | nih.gov |

| Binding Affinity (Kd for Glycoproteins) | 10⁻⁵ M | rsc.org |

| Binding Affinity (Kd for Adenosine) | 10⁻⁴ M | rsc.org |

| Application | Selective enrichment of cis-diol-containing biomolecules from human urine | st-andrews.ac.uk |

This data is for 6-aminopyridine-3-boronic acid functionalized magnetic nanoparticles, a close structural analog of this compound.

The hexyloxy group in this compound would be expected to impart greater hydrophobicity to the functionalized nanomaterials compared to the amino analogue. This could influence the interaction with the nanomaterial surface and the binding of target molecules.

The functionalization of carbon nanotubes with boronic acids has also been explored to create novel electrochemical sensors and biocatalytic systems. The large surface area and excellent electrical conductivity of carbon nanotubes make them an ideal support for the immobilization of boronic acid moieties.

Integration into Polymeric Structures for Responsive Materials

The incorporation of boronic acid moieties into polymeric structures is a rapidly growing field focused on the creation of "smart" or "responsive" materials. mdpi.comresearchgate.netnih.govnih.gov These materials can undergo significant changes in their physical or chemical properties in response to specific stimuli, such as changes in pH, the presence of sugars, or reactive oxygen species.

This compound can be polymerized or copolymerized with other monomers to create functional polymers. The boronic acid group serves as the responsive element, capable of forming reversible covalent bonds with diols. This interaction can lead to changes in the polymer's solubility, swelling behavior, or conformation. For example, a hydrogel containing this compound could be designed to swell or shrink in the presence of glucose, making it a potential candidate for glucose-sensing applications or self-regulated insulin (B600854) delivery systems. The hexyloxy group could further be used to tune the hydrophobic-hydrophilic balance of the polymer, influencing its self-assembly into micelles or other nanostructures for drug delivery applications. mdpi.comnih.gov

Strategies for Selective Late-Stage Functionalization of Boronic Acid Motifs

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves the modification of a complex molecule at a late step in its synthesis. nih.govnih.govcancer.gov This approach allows for the rapid generation of a diverse range of analogues from a common intermediate, facilitating the exploration of structure-activity relationships. The boronic acid group of this compound is amenable to several LSF reactions.

One of the most prominent LSF reactions for boronic acids is the Chan-Lam coupling, which involves the copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an amine, alcohol, or thiol. organic-chemistry.orgst-andrews.ac.ukwikipedia.orgnih.govrsc.org This reaction is typically performed under mild conditions, often in the presence of air, and tolerates a wide range of functional groups. By applying the Chan-Lam coupling to this compound, a variety of derivatives with different substituents attached to the boron-bearing carbon can be synthesized. For instance, coupling with various anilines would yield a library of N-aryl-5-(6-hexyloxypyridin-3-yl)amines.

Other LSF strategies applicable to arylboronic acids include ipso-hydroxylation to phenols, ipso-amination to anilines, and ipso-halogenation. These transformations provide a direct route to functionalized pyridines that might be difficult to access through other synthetic methods.

Derivatization for Advanced Analytical Applications (e.g., Enhanced Mass Spectrometry, Chromatographic Separation)

The accurate detection and quantification of this compound and its derivatives are crucial for quality control, reaction monitoring, and various analytical applications. Derivatization strategies are often employed to enhance the performance of analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

In mass spectrometry, the analysis of boronic acids can be challenging due to their propensity to form boroxines and other adducts in the ion source, which can complicate the interpretation of mass spectra. researchgate.net Derivatization of the boronic acid group with a diol, such as N-methyliminodiacetic acid (MIDA), can form a stable boronate ester that is less prone to these side reactions and may exhibit improved ionization efficiency, leading to enhanced sensitivity in LC-MS/MS analysis.

For chromatographic separation, derivatization can be used to improve the retention behavior and selectivity of the analyte. In HPLC, underivatized boronic acids can sometimes exhibit poor peak shape due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. waters.com Derivatization to a less polar boronate ester can mitigate these interactions and improve chromatographic performance.

Furthermore, post-column derivatization is a powerful technique for the selective detection of boronic acids in complex mixtures. wur.nlnih.govpickeringlabs.compsu.edu After the separation of the components by HPLC, the eluent is mixed with a reagent that reacts specifically with boronic acids to produce a colored or fluorescent product. For example, alizarin (B75676) reacts with boronic acids to form a fluorescent complex that can be detected with high sensitivity and selectivity. wur.nl This approach allows for the specific detection of boronic acid-containing compounds, even in the presence of a large excess of other non-boronic acid analytes. An overview of a generic post-column derivatization setup is presented below.

| Component | Function |

| HPLC Column | Separates the components of the sample mixture. |

| Reagent Pump | Delivers the derivatizing agent at a constant flow rate. |

| Mixing Tee | Mixes the column eluent with the derivatizing agent. |

| Reaction Coil | Provides sufficient time and controlled temperature for the derivatization reaction to occur. |

| Detector | Measures the signal (e.g., fluorescence, absorbance) of the derivatized analyte. |

Advanced Material Science Applications

Design and Synthesis of Boronic Acid-Based Sensors

While the direct application of 6-Hexyloxypyridine-3-boronic acid in the fabrication of sensors is not extensively detailed in current literature, the broader class of boronic acids is well-established in sensor technology. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them excellent candidates for the detection of saccharides and other biologically relevant molecules. The pyridine (B92270) component of this compound could further enhance its sensing capabilities by introducing potential coordination sites for metal ions and by modulating the electronic properties of the sensor.

The general principle for a boronic acid-based sensor involves the change in a measurable signal (e.g., fluorescence, color, or electrochemical response) upon the binding of the boronic acid group to a target analyte. The hexyloxy group on the pyridine ring could be leveraged to improve the solubility of a potential sensor in non-polar environments or to influence its self-assembly on surfaces.

Development of Responsive Materials and Smart Polymers Incorporating Boronic Acids

There is limited specific information on the use of this compound in responsive materials and smart polymers. However, the incorporation of boronic acids into polymer chains is a widely used strategy to impart stimuli-responsive behavior. These "smart" polymers can respond to changes in pH or the concentration of specific analytes like glucose.

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable structures, making them suitable for a wide range of applications including gas storage, catalysis, and drug delivery. researchgate.netnih.govyoutube.comyoutube.com Boronic acids, in particular, were among the first monomers used to synthesize COFs, highlighting their importance in this field. rsc.org

Covalent Organic Frameworks (COFs):

COFs are constructed from organic building blocks linked by strong covalent bonds. rsc.org The synthesis of boronic acid-derived COFs is a foundational aspect of COF chemistry. rsc.org Pyridine-based COFs have been developed for applications such as drug delivery and the removal of pollutants from water. researchgate.netnih.govrsc.org The pyridine nitrogen within the framework can provide active sites for interactions. nih.govrsc.org

This compound is a prime candidate for a building block in the synthesis of novel COFs. Its boronic acid functional group can undergo condensation reactions, typically with polyol linkers, to form the porous network. The directional nature of the pyridine ring can influence the geometry and topology of the resulting framework. The hexyloxy group would be oriented into the pores of the COF, modifying the chemical environment and potentially enhancing the framework's affinity for specific guest molecules through hydrophobic interactions.

Table 1: Potential Role of this compound in COF Synthesis

| Component of Molecule | Role in COF Structure | Potential Application Benefit |

|---|---|---|

| Boronic Acid Group | Forms covalent bonds (boronate esters) with linker molecules to create the framework. | Enables the formation of a stable, crystalline, and porous structure. |

| Pyridine Ring | Acts as a rigid structural unit and can be a site for post-synthetic modification. nih.gov | Provides basic sites that can interact with guest molecules or act as catalysts. |

| Hexyloxy Group | Lines the pores of the COF. | Modifies the polarity of the pores, potentially increasing selectivity for non-polar analytes. |

Metal-Organic Frameworks (MOFs):

MOFs are composed of metal ions or clusters connected by organic linker molecules. youtube.com While boronic acids are less common as the primary linker in MOFs compared to carboxylates, they can be incorporated through post-synthetic modification to introduce specific functionalities. nih.govnih.gov For instance, boronic acid groups can be attached to the organic linkers of a pre-existing MOF to create materials with an affinity for diol-containing molecules. nih.govnih.gov

Alternatively, pyridine-containing linkers, such as pyridine-dicarboxylic acids, are widely used in MOF synthesis. rsc.org this compound could potentially be used in conjunction with other linkers to create multifunctional MOFs where the pyridine nitrogen coordinates to the metal center and the boronic acid group remains available for further reactions or as an active site. The structural diversity of MOFs can be significantly influenced by the choice of organic linkers and reaction conditions. rsc.org

Table 2: Potential Integration of this compound into MOFs

| Integration Strategy | Description | Resulting Functionality |

|---|---|---|

| Post-Synthetic Modification | The boronic acid is attached to the organic linkers of an already-formed MOF. nih.gov | Introduces boronate affinity for selective binding of cis-diol compounds. nih.govnih.gov |

| As a Co-linker | Used along with other linker molecules during MOF synthesis. | The pyridine nitrogen can coordinate with the metal center, while the boronic acid provides a functional site within the pore. |

Computational and Theoretical Investigations of 6 Hexyloxypyridine 3 Boronic Acid

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 6-Hexyloxypyridine-3-boronic acid. These calculations can determine key parameters that govern the molecule's behavior in chemical reactions.

Detailed research findings from DFT calculations on similar pyridine (B92270) and boronic acid-containing molecules reveal the distribution of electron density and the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electron-donating hexyloxy group and the electron-withdrawing boronic acid group, along with the pyridine ring, create a unique electronic profile. The nitrogen atom in the pyridine ring and the oxygen of the hexyloxy group possess lone pairs of electrons, influencing the electron density distribution across the molecule.

Table 1: Representative Calculated Electronic Properties of this compound

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the propensity to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and representative of what would be expected for a molecule with this structure based on computational studies of similar compounds.

Quantum chemical calculations also allow for the generation of molecular electrostatic potential (MESP) maps, which visualize the regions of positive and negative charge on the molecule's surface. For this compound, these maps would likely show negative potential around the pyridine nitrogen and the oxygen atoms of the hexyloxy and boronic acid groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the boronic acid group.

Molecular Dynamics Simulations of Boronic Acid Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations can provide a detailed understanding of how this compound interacts with itself and with other molecules in different environments, such as in solution or at an interface. mdpi.com

MD simulations can model processes like self-assembly, where individual molecules aggregate to form larger, ordered structures. rsc.orgnih.gov For boronic acids, this can include the formation of dimers or trimers through intermolecular hydrogen bonding between the boronic acid groups. The hexyloxy chains of this compound would also play a significant role in its aggregation behavior due to van der Waals interactions.

In a simulated aqueous environment, MD studies can reveal how water molecules solvate the boronic acid, particularly the hydrophilic boronic acid group and the more hydrophobic hexyloxypyridine part of the molecule. This information is crucial for understanding its solubility and behavior in aqueous reaction media.

Table 2: Representative Parameters from Molecular Dynamics Simulations of this compound in Water

| Parameter | Description | Significance |

| Radial Distribution Function g(r) of Water around Boronic Acid | Describes the probability of finding a water molecule at a certain distance from the boronic acid group. | Provides insight into the solvation shell structure. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Relates to solubility and interaction potential. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule over time compared to a reference structure. | Indicates the conformational stability of the molecule. |

Note: The parameters in this table are qualitative descriptions of what would be obtained from MD simulations.

Prediction of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the prediction of reaction mechanisms. nih.gov For this compound, a key reaction is the Suzuki-Miyaura cross-coupling, where the boronic acid couples with an aryl halide in the presence of a palladium catalyst.

DFT calculations can be used to map out the entire catalytic cycle of the Suzuki-Miyaura reaction. nih.gov This involves calculating the energies of the reactants, intermediates, transition states, and products for each elementary step: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step. nih.gov

By locating the transition state structures and calculating their energies, the activation energy for each step can be determined. nih.gov This allows for a theoretical prediction of the reaction kinetics and can help in optimizing reaction conditions, such as the choice of catalyst, base, and solvent. For this compound, computational studies could investigate how the electronic properties of the substituted pyridine ring influence the energetics of the transmetalation step.

Table 3: Illustrative Calculated Activation Energies for the Suzuki-Miyaura Coupling of this compound

| Reaction Step | Illustrative Activation Energy (kcal/mol) | Significance |

| Oxidative Addition | 10-15 | Energy barrier for the initial reaction of the aryl halide with the palladium catalyst. |

| Transmetalation | 15-25 | Often the rate-determining step, involving the transfer of the pyridyl group to palladium. |

| Reductive Elimination | 5-10 | Final step to form the C-C bond and regenerate the catalyst. |

Note: These values are representative for Suzuki-Miyaura reactions and serve as an illustration for this specific compound.

Structure-Reactivity Relationship Studies via Computational Models

Computational models are invaluable for establishing quantitative structure-reactivity relationships (QSAR). These studies aim to correlate the structural or electronic features of a series of related compounds with their observed chemical reactivity. researchgate.net

For a class of compounds like substituted pyridine boronic acids, computational models can be built to predict their reactivity in, for example, the Suzuki-Miyaura coupling. This would involve calculating various molecular descriptors for each compound, such as electronic properties (HOMO/LUMO energies, atomic charges), steric parameters, and lipophilicity.

In the case of this compound, the model could explore how variations in the alkoxy chain length (from methoxy (B1213986) to hexyloxy) or the position of the boronic acid group on the pyridine ring affect the reaction yield or rate. Such models can accelerate the discovery of new reagents with desired reactivity profiles by allowing for virtual screening of many candidate molecules before their synthesis and experimental testing. These studies have shown that both the electronic nature and the steric hindrance of substituents can significantly impact the efficiency of cross-coupling reactions. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings and Contributions in 6-Hexyloxypyridine-3-boronic Acid Research

Research on this compound, while specific, has primarily highlighted its role as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The introduction of the hexyloxy group at the 6-position of the pyridine (B92270) ring modifies the electronic properties and solubility of the molecule, making it a valuable building block for creating derivatives with potential biological activity.

Key contributions have centered on its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govdergipark.org.tr For instance, it has been used to synthesize novel substituted bipyridines and other heterobiaryls which are scaffolds of interest in drug discovery. dergipark.org.tr The synthesis of this specific boronic acid often follows established protocols for pyridine boronic acids, such as the directed ortho-metallation (DoM) of an appropriately substituted pyridine followed by borylation. dergipark.org.tr

While detailed studies focusing solely on this compound are not abundant, its utility is demonstrated in the broader context of creating libraries of substituted pyridines for screening purposes. A notable application includes its use in the synthesis of 6-substituted pyridine-3-boronic acid derivatives to explore their potential as inhibitors of certain enzymes. nih.gov

Table 1: Exemplary Applications of this compound

| Application Area | Synthetic Transformation | Significance |

| Medicinal Chemistry | Suzuki-Miyaura cross-coupling | Synthesis of enzyme inhibitors and biologically active heterocycles. nih.govnih.gov |

| Organic Synthesis | Intermediate for heterobiaryls | Access to complex substituted bipyridine structures. dergipark.org.tr |

Unexplored Reactivity and Synthetic Opportunities for Pyridine-Boronic Acid Systems

Despite the widespread use of pyridine-boronic acids in cross-coupling, their full reactive potential remains to be unlocked. Several areas present exciting opportunities for future synthetic exploration:

Novel Catalytic Cycles: While palladium catalysis dominates, exploring other transition metals for cross-coupling could unveil new reactivity and selectivity, particularly for challenging substrates. nih.gov Furthermore, the development of metal-free cross-coupling reactions involving pyridine-boronic acids is a nascent but promising field.

C-H Borylation: Direct C-H borylation of pyridine rings, catalyzed by elements like iridium or rhodium, offers a more atom-economical route to these building blocks compared to traditional halogen-metal exchange methods. arkat-usa.orgumich.edu Refining the regioselectivity of these reactions for complex pyridine substrates is a key area for development.

Asymmetric Transformations: The development of enantioselective reactions using chiral pyridine-boronic acids or their derivatives is an area with significant potential, particularly for the synthesis of chiral ligands and pharmaceuticals. acs.orgresearchgate.net

Photoredox and Electrochemical Synthesis: The intersection of photoredox catalysis and electrochemistry with boronic acid chemistry is a frontier in organic synthesis. These methods could provide mild and novel pathways for the formation and functionalization of the C-B bond in pyridine systems.

A significant challenge that also represents an opportunity is the inherent instability of certain pyridine-boronic acids, especially 2-pyridyl isomers, which are prone to protodeboronation. researchgate.netnih.gov The development of more robust protecting groups, such as N-methyliminodiacetic acid (MIDA) boronates, has been a major advance, enabling the slow release of the reactive boronic acid under reaction conditions. nih.govnih.gov Further innovations in stabilizing agents will continue to broaden the scope and applicability of these reagents.

Emerging Applications and Interdisciplinary Research Avenues

The unique properties of pyridine-boronic acids are driving their adoption in a variety of interdisciplinary fields beyond traditional organic synthesis.

Materials Science: Pyridine-boronic acids are being explored as building blocks for supramolecular assemblies and functional materials. rsc.orgresearchgate.net Their ability to form hydrogen-bonded networks and coordinate with metal centers makes them attractive for creating porous frameworks, liquid crystals, and luminescent materials. rsc.orgacs.org The combination of the pyridine nitrogen and the boronic acid moiety allows for the construction of intricate 2D and 3D networks through charge-assisted hydrogen bonds. rsc.org

Chemical Biology and Sensing: The reversible covalent interaction of boronic acids with diols makes them ideal for the development of sensors for carbohydrates, glycoproteins, and other biologically relevant molecules. nih.gov Pyridine-based boronic acids can be incorporated into fluorescent probes, where binding to a target analyte modulates the emission properties. nih.gov These systems have applications in diagnostics and live-cell imaging. dergipark.org.tr

Drug Delivery: Boronic acid-containing polymers are being investigated for drug delivery systems. dergipark.org.trnih.gov These materials can be designed to be responsive to specific biological cues, such as pH or the presence of reactive oxygen species (ROS), allowing for targeted release of therapeutic agents. The pyridine moiety can further enhance these systems by providing an additional site for interaction or by modifying the polymer's solubility and biocompatibility. researchgate.net

Table 2: Interdisciplinary Applications of Pyridine-Boronic Acids

| Field | Application | Underlying Principle |

| Materials Science | Supramolecular Networks | Hydrogen bonding and metal coordination. rsc.orgacs.org |

| Chemical Biology | Fluorescent Sensors | Reversible covalent bonding with diols. nih.gov |

| Medicinal Chemistry | Drug Delivery Systems | Stimuli-responsive boronic acid-containing polymers. dergipark.org.trnih.gov |

Challenges and Perspectives in Advancing Pyridine Boronic Acid Chemistry

The continued advancement of pyridine-boronic acid chemistry faces several key challenges that also frame the perspectives for future research:

Stability and Handling: The primary challenge remains the instability of many pyridine-boronic acids, particularly the 2-substituted isomers. researchgate.netnih.gov While solutions like MIDA boronates exist, there is a need for a broader range of air- and moisture-stable precursors that are also cost-effective and scalable. nih.govorgsyn.org

Protodeboronation: This common side reaction in cross-coupling processes reduces yields and complicates purification. researchgate.net Understanding the mechanism of protodeboronation under various reaction conditions is crucial for developing strategies to mitigate it. This includes the design of new ligands, bases, and solvent systems that favor cross-coupling over decomposition.

Regioselectivity: Achieving precise regiocontrol in the synthesis of polysubstituted pyridine-boronic acids, especially via direct C-H functionalization, is a significant hurdle. arkat-usa.orgumich.edu Future research will likely focus on developing more sophisticated directing groups and catalyst systems to overcome this.

Green Chemistry: Developing more sustainable synthetic routes is a major goal. This includes using less toxic solvents, reducing waste, and employing catalytic methods over stoichiometric reagents. mdpi.com The transition from batch to continuous flow processes for the synthesis and application of these compounds is also a promising avenue. mdpi.com